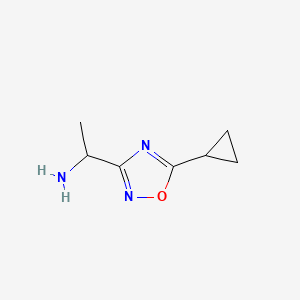![molecular formula C17H23NO5 B13513726 4-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]oxan-4-yl]benzoic acid](/img/structure/B13513726.png)
4-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]oxan-4-yl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]oxan-4-yl]benzoic acid is a complex organic compound with the molecular formula C15H19NO6 It is known for its unique structural features, which include a benzoic acid moiety linked to an oxan ring substituted with a tert-butoxycarbonylamino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]oxan-4-yl]benzoic acid typically involves multiple steps:
Formation of the Oxan Ring: The oxan ring can be synthesized through a cyclization reaction involving appropriate diols and dihalides under basic conditions.
Introduction of the tert-Butoxycarbonylamino Group: This step involves the reaction of the oxan ring with tert-butyl chloroformate in the presence of a base such as triethylamine.
Attachment of the Benzoic Acid Moiety: The final step involves the coupling of the substituted oxan ring with a benzoic acid derivative using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the above synthetic routes. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
化学反応の分析
Types of Reactions
4-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]oxan-4-yl]benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylate salts.
Reduction: The oxan ring can be reduced under specific conditions to form diols.
Substitution: The tert-butoxycarbonylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Carboxylate salts.
Reduction: Diols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]oxan-4-yl]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a prodrug.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]oxan-4-yl]benzoic acid involves its interaction with specific molecular targets. The tert-butoxycarbonylamino group can undergo hydrolysis to release active amines, which can then interact with enzymes or receptors. The benzoic acid moiety can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s overall activity.
類似化合物との比較
Similar Compounds
4-[(tert-Butoxycarbonylamino)methyl]benzoic acid: Similar structure but lacks the oxan ring.
4-[(tert-Butoxycarbonylamino)oxan-4-yl]benzoic acid: Similar but with different substitution patterns.
Uniqueness
4-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]oxan-4-yl]benzoic acid is unique due to the presence of both the oxan ring and the tert-butoxycarbonylamino group, which confer distinct chemical and biological properties
特性
分子式 |
C17H23NO5 |
|---|---|
分子量 |
321.4 g/mol |
IUPAC名 |
4-[4-[(2-methylpropan-2-yl)oxycarbonylamino]oxan-4-yl]benzoic acid |
InChI |
InChI=1S/C17H23NO5/c1-16(2,3)23-15(21)18-17(8-10-22-11-9-17)13-6-4-12(5-7-13)14(19)20/h4-7H,8-11H2,1-3H3,(H,18,21)(H,19,20) |
InChIキー |
JKMKBKGEZFYHSE-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1(CCOCC1)C2=CC=C(C=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-Methyl-3-{[(pyridin-3-yl)methyl]sulfanyl}propanoic acid](/img/structure/B13513671.png)

![Methyl 3-azabicyclo[5.1.0]octane-7-carboxylate](/img/structure/B13513692.png)

![9-(2,1,3-Benzothiadiazole-5-carbonyl)-9-azabicyclo[3.3.1]nonan-3-amine hydrochloride](/img/structure/B13513719.png)



